![molecular formula C16H19N3O B7470299 N-cyclohexyl-4-imidazol-1-ylbenzamide](/img/structure/B7470299.png)
N-cyclohexyl-4-imidazol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-imidazol-1-ylbenzamide, also known as CXB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXB belongs to the class of imidazole compounds that have been extensively studied for their diverse biological activities.
Scientific Research Applications
N-cyclohexyl-4-imidazol-1-ylbenzamide has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects (Kumar et al., 2018). It has also been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease (Gupta et al., 2019). N-cyclohexyl-4-imidazol-1-ylbenzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease (Shao et al., 2017).
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-imidazol-1-ylbenzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. N-cyclohexyl-4-imidazol-1-ylbenzamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and cognitive function (Gupta et al., 2019). N-cyclohexyl-4-imidazol-1-ylbenzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses (Kumar et al., 2018).
Biochemical and Physiological Effects:
N-cyclohexyl-4-imidazol-1-ylbenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which are involved in the pathogenesis of neuroinflammation (Shao et al., 2017). N-cyclohexyl-4-imidazol-1-ylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival and growth of neurons in the brain (Gupta et al., 2019).
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-4-imidazol-1-ylbenzamide is its high solubility in water, which makes it easy to administer in laboratory experiments. N-cyclohexyl-4-imidazol-1-ylbenzamide has also been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development (Kumar et al., 2018). However, one of the limitations of N-cyclohexyl-4-imidazol-1-ylbenzamide is the lack of comprehensive studies on its safety and efficacy in humans, which hinders its clinical translation.
Future Directions
There are several future directions for the research on N-cyclohexyl-4-imidazol-1-ylbenzamide. One of the potential applications of N-cyclohexyl-4-imidazol-1-ylbenzamide is in the treatment of neuropathic pain, which is a chronic pain condition that is often resistant to conventional analgesics (Shao et al., 2017). N-cyclohexyl-4-imidazol-1-ylbenzamide has been found to have potent analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its safety and efficacy in humans. Another potential application of N-cyclohexyl-4-imidazol-1-ylbenzamide is in the treatment of depression and anxiety disorders, which are common psychiatric disorders that are often associated with neuroinflammation and dysregulation of neurotransmitter systems (Gupta et al., 2019). N-cyclohexyl-4-imidazol-1-ylbenzamide has been shown to have anti-inflammatory and anxiolytic effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for these disorders.
Conclusion:
In conclusion, N-cyclohexyl-4-imidazol-1-ylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-cyclohexyl-4-imidazol-1-ylbenzamide involves the reaction of 4-imidazol-1-ylbenzoic acid with cyclohexylamine in the presence of a coupling agent. N-cyclohexyl-4-imidazol-1-ylbenzamide has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Its mechanism of action involves the modulation of various neurotransmitters and signaling pathways in the brain. N-cyclohexyl-4-imidazol-1-ylbenzamide has several advantages for laboratory experiments, including its high solubility in water and low toxicity. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-cyclohexyl-4-imidazol-1-ylbenzamide involves the reaction of 4-imidazol-1-ylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) (Shao et al., 2017). The reaction mixture is then purified by column chromatography to obtain N-cyclohexyl-4-imidazol-1-ylbenzamide in high yield and purity.
properties
IUPAC Name |
N-cyclohexyl-4-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h6-12,14H,1-5H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSZPZSNXNTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.